4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol
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Overview
Description
4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol is a complex organic compound with the molecular formula C13H10BrFN2O3. It is known for its unique structure, which includes bromine, fluorine, and nitro functional groups. This compound is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol typically involves multi-step reactions. One common method includes the bromination of a precursor compound followed by nitration and subsequent amination. The reaction conditions often involve the use of reagents such as N-bromosuccinimide for bromination and concentrated sulfuric acid for nitration .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often use reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and nitro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines .
Scientific Research Applications
4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoro-1-nitrobenzene: Shares similar functional groups but lacks the anilino and hydroxyl groups.
4-Bromo-2-[(4-methoxyanilino)methyl]benzenol: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol is unique due to its combination of bromine, fluorine, and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-bromo-2-[(4-fluoro-3-nitroanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFN2O3/c14-9-1-4-13(18)8(5-9)7-16-10-2-3-11(15)12(6-10)17(19)20/h1-6,16,18H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVKOPJNZMQEKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=C(C=CC(=C2)Br)O)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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